molecular formula C13H13N3O3 B2865538 N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide CAS No. 2361639-79-2

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide

Cat. No. B2865538
CAS RN: 2361639-79-2
M. Wt: 259.265
InChI Key: ZCJZLMVIECDLFU-UHFFFAOYSA-N
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Description

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, also known as DAAO inhibitor, is a chemical compound that is used in scientific research to inhibit the activity of D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important neurotransmitters in the central nervous system. The inhibition of DAAO by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide works by inhibiting the activity of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide increases the levels of D-amino acids in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide are related to its inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide. The increase in D-amino acid levels in the brain can have a number of effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and protection against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in lab experiments include its specificity for N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide and its ability to increase D-amino acid levels in the brain. However, there are also limitations to using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are a number of future directions for research on N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including:
1. Further investigation of the neuroprotective effects of D-amino acids and the potential therapeutic applications of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition in neurological disorders.
2. Development of more selective and potent N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibitors that can be used in clinical settings.
3. Examination of the effects of chronic N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition on brain function and behavior.
4. Investigation of the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in other physiological processes such as immune function and metabolism.
5. Development of new methods for measuring N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide activity and D-amino acid levels in the brain.

Synthesis Methods

The synthesis of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide involves the reaction of 4-(2,6-Dioxo-1,3-diazinan-4-yl)aniline with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.

Scientific Research Applications

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been used in scientific research to study the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to increase the levels of D-amino acids in the brain, which can have neuroprotective effects.

properties

IUPAC Name

N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-11(17)14-9-5-3-8(4-6-9)10-7-12(18)16-13(19)15-10/h2-6,10H,1,7H2,(H,14,17)(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJZLMVIECDLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide

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